
Aprocitentan
Descripción general
Descripción
Aprocitentan, vendido bajo la marca Tryvio, es un medicamento utilizado para tratar la hipertensión (presión arterial alta). Es un antagonista dual de la endotelina-1 que se dirige a los receptores de endotelina A y endotelina B . This compound fue aprobado para uso médico en los Estados Unidos en marzo de 2024 . Es el primer antagonista del receptor de endotelina aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) para tratar la hipertensión sistémica .
Aplicaciones Científicas De Investigación
Treatment of Resistant Hypertension
Efficacy in Clinical Trials:
Aprocitentan has been evaluated in multiple clinical trials, demonstrating significant efficacy in lowering blood pressure in patients with resistant hypertension. The pivotal Phase 3 PRECISION study highlighted that this compound, when added to standard antihypertensive therapy, resulted in sustained reductions in systolic blood pressure over 48 weeks. Specifically, patients receiving this compound showed a significant difference in systolic blood pressure compared to placebo, with a reduction of 5.8 mmHg at week 40 (95% CI: +3.7, +7.9; p<0.0001) .
Table 1: Summary of Clinical Trials Involving this compound
Study Name | Phase | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|---|
PRECISION Study | 3 | Patients with resistant HTN | 12.5 mg, 25 mg | 48 weeks | Significant reduction in SBP compared to placebo |
Phase 2 Study | 2 | Patients with essential HTN | 10-50 mg | 8 weeks | Dose-dependent BP reduction observed |
Randomized Study | - | Untreated mild-to-moderate HTN | Various doses | 8 weeks | Well tolerated; similar AEs to placebo |
Safety and Tolerability
In clinical evaluations, this compound has been generally well tolerated among participants. The incidence of adverse events ranged from 22% to 40% across different dosage groups, which is comparable to placebo rates (36.6%) . Common adverse events included headache and nasopharyngitis, with serious adverse events not deemed related to treatment .
Case Study: Efficacy in a Clinical Setting
A recent case study involved a cohort of patients with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound at a dose of 25 mg daily, patients exhibited an average reduction in systolic blood pressure of approximately 15 mmHg after eight weeks. Notably, this reduction was sustained throughout the treatment period without significant adverse effects .
Mecanismo De Acción
Aprocitentan ejerce sus efectos al antagonizar los receptores de endotelina A y B. La endotelina-1, un péptido vasoconstrictor, se une a estos receptores, lo que lleva a varios efectos adversos como inflamación, proliferación celular, fibrosis y vasoconstricción . Al inhibir la unión de la endotelina-1 a estos receptores, this compound previene estos efectos deletéreos y reduce la presión arterial . Los objetivos moleculares y las vías involucradas incluyen la vía de la endotelina, que juega un papel crucial en la patogénesis de la hipertensión .
Análisis Bioquímico
Biochemical Properties
Aprocitentan exerts its pharmacologic effects by antagonizing endothelin receptors A and B . These receptors play a crucial role in the pathogenesis of hypertension . This compound inhibits the protein endothelin-1 from binding to endothelin A and endothelin B receptors . Endothelin-1 mediates various adverse effects via its receptors, such as inflammation, cell proliferation, fibrosis, and vasoconstriction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the binding of endothelin-1 to its receptors, this compound prevents the deleterious effects of endothelin-1 overexpression, including endothelial dysfunction, vascular hypertrophy and remodeling, sympathetic activation, and increased aldosterone synthesis .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the protein endothelin-1 from binding to endothelin A and endothelin B receptors . This inhibition mitigates the hypertensive effects of endothelin-1 overexpression . The binding interactions with these biomolecules result in enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the PRECISION trial, this compound demonstrated superiority to placebo in reducing both sitting systolic and diastolic blood pressures . Most of the antihypertensive effect of this compound occurs within the first two weeks of treatment . It has also been observed that this compound has a long-lasting blood pressure decrease effect .
Dosage Effects in Animal Models
In animal models of hypertension, this compound induced a dose-dependent decrease in blood pressure . The effect was more pronounced in deoxycorticosterone acetate-salt rats (low renin model) than in spontaneously hypertensive rats (normal renin model) .
Metabolic Pathways
This compound is primarily metabolized by UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . Following the administration of a single radiolabeled dose of this compound, approximately 52% of the dose was eliminated via urine (0.2% unchanged) and 25% via feces (6.8% unchanged) .
Transport and Distribution
This compound is highly bound to plasma proteins and is eliminated in both urine and feces . Its apparent volume of distribution is approximately 20 L . The concentrations of total radioactivity in whole blood were markedly lower compared to plasma .
Métodos De Preparación
Aprocitentan se puede sintetizar a través de varias rutas sintéticas. Un método implica la preparación de una nueva forma cristalina de this compound, conocida como "Compuesto I" . El método de preparación incluye los siguientes pasos:
Síntesis de compuestos intermedios: La síntesis comienza con la preparación de compuestos intermedios a través de una serie de reacciones químicas.
Formación de la forma cristalina: Los compuestos intermedios se someten luego a condiciones de reacción específicas para formar la forma cristalina de this compound.
Purificación: El producto final se purifica para obtener la forma cristalina deseada con propiedades mejoradas.
Análisis De Reacciones Químicas
Aprocitentan experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de metabolitos oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos en la molécula.
Hidrólisis: This compound puede sufrir hidrólisis para formar diferentes metabolitos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones son varios metabolitos de this compound .
Comparación Con Compuestos Similares
Aprocitentan es único en comparación con otros compuestos similares debido a su acción antagonista dual en los receptores de endotelina A y endotelina B. Los compuestos similares incluyen:
Macitentan: Un antagonista del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar.
Bosentan: Otro antagonista del receptor de endotelina utilizado para tratar la hipertensión arterial pulmonar.
La singularidad de this compound radica en su capacidad para dirigirse a los receptores de endotelina A y endotelina B, lo que proporciona un rango más amplio de efectos terapéuticos .
Actividad Biológica
Aprocitentan is a novel dual endothelin receptor antagonist (ERA) that has emerged as a significant therapeutic option for resistant hypertension. This compound selectively inhibits the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ET_A) and type B (ET_B), thereby mitigating the hypertensive effects associated with ET-1 overexpression. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
Pharmacokinetics
Absorption and Distribution:
this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 3 to 9 hours. The compound exhibits a high degree of plasma protein binding (>99%), primarily to albumin, and has an apparent volume of distribution of approximately 40 L .
Metabolism:
The metabolism of this compound occurs independently of cytochrome P450 enzymes, primarily through UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . The effective half-life is around 44 hours, allowing for once-daily dosing without the need for adjustments in patients with moderate hepatic or severe renal impairment .
Elimination:
Approximately 52% of this compound is excreted via urine (with only 0.2% unchanged), while 25% is eliminated through feces .
Phase 3 Clinical Trials
The efficacy of this compound was established in the PRECISION trial, which evaluated its long-term effects on blood pressure in patients with resistant hypertension. Key findings include:
- Blood Pressure Reduction: this compound showed significant reductions in office systolic blood pressure (SBP) after 4 weeks: a mean change of -3.7 mmHg for both doses (12.5 mg and 25 mg) compared to placebo (p = 0.0042). The respective reductions in 24-hour ambulatory SBP were -4.2 mmHg and -5.9 mmHg .
- Duration of Effect: The antihypertensive effect was maintained over a period of 48 weeks, demonstrating sustained efficacy .
Safety Profile
Adverse Effects:
The most common adverse effect associated with this compound is mild to moderate edema/fluid retention, affecting approximately 30% of patients at some point during treatment . Other reported adverse events include headache and nasopharyngitis, with overall incidence rates similar to those observed in placebo groups . Importantly, the discontinuation rates due to adverse events were low (1.2% to 3.7% across treatment groups) compared to 6.1% in the placebo group .
Case Studies:
In a randomized dose-response study involving patients with essential hypertension, this compound was well tolerated across various doses (5 mg to 50 mg), with no serious adverse events directly related to the treatment observed . The study also highlighted that this compound led to dose-dependent decreases in hemoglobin and hematocrit but did not significantly affect cortisol levels or induce sodium retention .
This compound's mechanism involves blocking the hypertensive effects mediated by ET-1, which include:
- Endothelial Dysfunction: By inhibiting ET_A receptors, this compound helps restore normal endothelial function.
- Vascular Hypertrophy and Remodeling: The drug mitigates vascular changes associated with chronic hypertension.
- Sympathetic Activation: It reduces sympathetic nervous system activation linked to elevated blood pressure.
- Aldosterone Synthesis: this compound decreases aldosterone levels without affecting cortisol synthesis, minimizing potential side effects related to steroid hormone imbalance .
Summary Table of Key Findings
Parameter | Value |
---|---|
Peak Plasma Concentration | 3–9 hours |
Half-Life | ~44 hours |
Protein Binding | >99% |
Common Adverse Effects | Edema, headache |
SBP Reduction (4 weeks) | -3.7 mmHg (office), -4.2 mmHg (ambulatory) |
Discontinuation Rate | 1.2% - 3.7% |
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULOVKANLVDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-45-7 | |
Record name | Aprocitentan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprocitentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APROCITENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of this compound for ETA and ETB receptors is 1:16 [].
ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for this compound.
ANone: The research primarily focuses on the pharmaceutical aspects of this compound rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.
ANone: this compound is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.
A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of this compound. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].
A: this compound demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. This compound is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].
A: The long half-life of this compound contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.
A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated this compound's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. this compound also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].
A: this compound has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of this compound as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].
A: this compound has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].
ANone: The provided research primarily focuses on the systemic effects of orally administered this compound. There is no mention of targeted drug delivery strategies for this compound.
ANone: The provided research does not highlight specific biomarkers for predicting this compound's efficacy or monitoring for adverse effects.
ANone: The research articles do not provide information regarding the environmental impact or degradation of this compound.
ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of this compound.
ANone: Details regarding the validation of analytical methods for this compound are not provided in the research.
ANone: The articles do not provide specific information on the quality control and assurance processes for this compound.
ANone: The research does not discuss the immunogenicity of this compound.
A: A study investigating the potential drug-drug interaction of this compound with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].
A: Based on the metabolism data, this compound is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].
ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of this compound.
A: this compound offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, this compound showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].
ANone: The research papers do not provide information regarding the recycling or waste management of this compound.
A: The development of this compound involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].
A: The development of this compound involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.